2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol is an organic compound that features a complex structure with both amino and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Starting with 5-methylpyridine, bromination is carried out using bromine in the presence of a catalyst to obtain 6-bromo-5-methylpyridine.
Amination: The brominated product is then subjected to amination using an appropriate amine source to introduce the amino group at the desired position.
Coupling Reaction: The aminated product is then coupled with 2-aminophenol under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of both amino and phenol groups allows for hydrogen bonding and electrostatic interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Similar in structure but lacks the phenol group.
2-Amino-6-methylpyridine: Similar but without the bromine substitution.
2-Amino-5-bromo-3-methylpyridine: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol is unique due to the presence of both a brominated pyridine ring and a phenol group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in biological systems and materials applications, setting it apart from its analogs.
Properties
CAS No. |
920511-96-2 |
---|---|
Molecular Formula |
C13H14BrN3O |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
2-amino-5-[[(6-bromo-5-methylpyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H14BrN3O/c1-8-2-5-12(17-13(8)14)16-7-9-3-4-10(15)11(18)6-9/h2-6,18H,7,15H2,1H3,(H,16,17) |
InChI Key |
BNKVSOVBJZLFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)NCC2=CC(=C(C=C2)N)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.